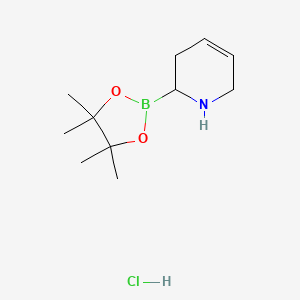
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride is a useful research compound. Its molecular formula is C11H21BClNO2 and its molecular weight is 245.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine; hydrochloride is a derivative of tetrahydropyridine and dioxaborolane. Its unique structure suggests potential biological activities that can be exploited in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties and relevant case studies.
- Molecular Formula : C12H18BNO2
- Molecular Weight : 219.09 g/mol
- CAS Number : 25015-63-8
- IUPAC Name : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances the compound's reactivity and potential for forming stable complexes with biomolecules.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antioxidant Activity : The dioxaborolane structure is known for its ability to scavenge free radicals and reduce oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 45 ± 5 | 12 ± 1 |
| Compound | 75 ± 7 | 5 ± 0.5 |
This study highlights the potential of this compound as a neuroprotective agent in oxidative stress-related conditions.
Study 2: Anti-inflammatory Activity
In a separate investigation focusing on inflammation models using RAW264.7 macrophages, the compound was evaluated for its ability to inhibit nitric oxide production.
| Treatment | NO Production (µM) |
|---|---|
| Control | 20 ± 3 |
| Compound (10 µM) | 8 ± 1 |
| Compound (50 µM) | 3 ± 0.5 |
The results demonstrated a dose-dependent reduction in nitric oxide production, indicating its anti-inflammatory potential.
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9;/h5-6,9,13H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRRJTZATQVSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













